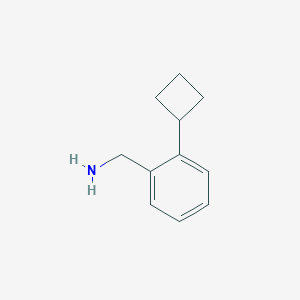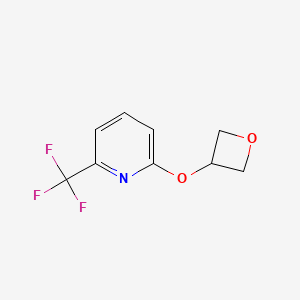
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores lo han identificado como un activador del canal de potasio rectificador interno regulado por proteína G (GIRK). Los canales GIRK desempeñan funciones cruciales en la modulación de la excitabilidad en las células, particularmente en el cerebro y los tejidos periféricos. La selectividad y la potencia de este compuesto lo convierten en un posible objetivo terapéutico para indicaciones como la percepción del dolor, la epilepsia, la recompensa/adicción y la ansiedad .
- Aplicación: Los estudios in vitro podrían explorar su eficacia contra bacterias patógenas como Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus y Bacillus subtilis. Los ensayos de difusión en disco pueden revelar su zona de inhibición .
- Aplicación: Los investigadores han identificado derivados con una estabilidad metabólica mejorada. La evaluación de su farmacocinética (ensayos DMPK) podría conducir a mejores candidatos a fármacos para trastornos relacionados con GIRK .
- Aplicación: Investigue si este compuesto o sus análogos afectan las vías de señalización mediadas por GIRK en regiones cerebrales específicas. Las posibles áreas terapéuticas incluyen la epilepsia, los trastornos del estado de ánimo y la adicción .
- Aplicación: Explore los efectos del compuesto en la regulación de la frecuencia cardíaca. La activación del subtipo GIRK1/2 podría tener implicaciones para las arritmias o la insuficiencia cardíaca .
- Aplicación: Considere este compuesto como un punto de partida para el diseño de herramientas farmacológicas penetrantes en el cerebro. El desarrollo de fármacos dirigido podría beneficiarse de los compuestos que modulan específicamente los canales GIRK .
Activación del canal GIRK
Actividad antibacteriana
Mejora de la estabilidad metabólica
Trastornos neurológicos
Investigación cardiovascular
Desarrollo de fármacos
Mecanismo De Acción
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by This compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of This compound include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability .
Result of Action
The molecular and cellular effects of This compound ’s action include the activation of GIRK channels, leading to changes in cell excitability . This can have various downstream effects depending on the specific physiological context.
Análisis Bioquímico
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions, particularly as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are crucial in regulating cellular excitability and are involved in various physiological processes. The compound interacts with GIRK1/2 channels, enhancing their activity and thereby modulating the flow of potassium ions across the cell membrane . This interaction is characterized by the binding of the compound to specific sites on the GIRK channels, leading to conformational changes that increase channel opening and potassium ion conductance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the activation of GIRK channels by this compound results in hyperpolarization of the cell membrane, which can reduce neuronal excitability and inhibit the release of neurotransmitters . This has implications for conditions such as epilepsy and pain, where excessive neuronal activity is a hallmark. Additionally, in cardiac cells, the compound’s activation of GIRK channels can influence heart rate and rhythm by modulating the electrical activity of cardiac myocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with GIRK channels. The compound binds to the cytoplasmic regions of the GIRK1/2 channels, inducing conformational changes that stabilize the open state of the channel . This binding is facilitated by the unique structural features of the compound, including its sulfone and triazole moieties, which interact with specific amino acid residues on the channel proteins. The activation of GIRK channels by this compound can also influence downstream signaling pathways, including those involving G protein-coupled receptors (GPCRs) and second messengers such as cyclic AMP (cAMP).
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of maintaining GIRK channel activation and modulating cellular excitability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively activates GIRK channels, leading to beneficial effects such as reduced neuronal excitability and improved cardiac function . At high doses, the compound may exhibit toxic or adverse effects, including excessive inhibition of neuronal activity and potential cardiotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a key role in the oxidation of the compound, while conjugation reactions involving glutathione and glucuronic acid facilitate its excretion . These metabolic processes can influence the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various tissues, including the brain, heart, and liver . Its localization within these tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments, including the plasma membrane and cytoplasm . The compound’s activity is closely associated with its localization to the plasma membrane, where it interacts with GIRK channels . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, thereby influencing its function and efficacy.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N,5-dimethyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-11-14(16-17-19(11)12-6-4-3-5-7-12)15(20)18(2)13-8-9-23(21,22)10-13/h3-7,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMBABKUFOJGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)N(C)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2565691.png)
![4'-methoxy-N-[(oxolan-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2565694.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2565696.png)



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)


![4-(3-ethoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565710.png)
